N-(4-{[4-(4-hydroxyphenyl)phthalazin-1-yl]amino}phenyl)acetamide
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Description
N-(4-{[4-(4-hydroxyphenyl)phthalazin-1-yl]amino}phenyl)acetamide is a useful research compound. Its molecular formula is C22H18N4O2 and its molecular weight is 370.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}phenyl)acetamide is 370.14297583 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The compound, also known as N-(4-{[4-(4-hydroxyphenyl)-1-phthalazinyl]amino}phenyl)acetamide, is a derivative of phthalazine . Phthalazines are known to interact with a variety of targets, including vascular endothelial growth factor receptors (VEGFR) , p38MAP kinase , gamma-aminobutyric acid (GABA) receptors , cyclooxygenase-2 (COX-2) , and voltage-gated calcium channels . These targets play crucial roles in various biological processes, including inflammation, neurotransmission, cell proliferation, and vascular growth .
Mode of Action
Based on the known activities of phthalazine derivatives, it can be inferred that the compound may inhibit the activity of its targets, leading to changes in cellular signaling pathways .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For instance, inhibition of VEGFR can disrupt angiogenesis, while blocking p38MAP kinase can affect inflammatory responses . Similarly, interaction with GABA receptors can influence neurotransmission, and inhibition of COX-2 can reduce the production of pro-inflammatory prostaglandins .
Result of Action
The compound’s action on its targets can lead to various molecular and cellular effects. For example, it may reduce inflammation by inhibiting COX-2, or it may suppress tumor growth by blocking VEGFR . The exact effects depend on the specific context, including the type of cells and the presence of other signaling molecules.
Properties
IUPAC Name |
N-[4-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-14(27)23-16-8-10-17(11-9-16)24-22-20-5-3-2-4-19(20)21(25-26-22)15-6-12-18(28)13-7-15/h2-13,28H,1H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZDWPNJUOHPQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.